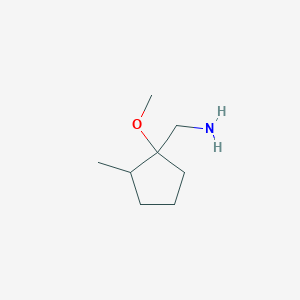

(1-Methoxy-2-methylcyclopentyl)methanamine

Description

(1-Methoxy-2-methylcyclopentyl)methanamine is a cyclopentane-based secondary amine with a methoxy group at position 1 and a methyl group at position 2 of the cyclopentane ring. Its molecular formula is C₈H₁₇NO, yielding a molecular weight of 143.23 g/mol.

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

(1-methoxy-2-methylcyclopentyl)methanamine |

InChI |

InChI=1S/C8H17NO/c1-7-4-3-5-8(7,6-9)10-2/h7H,3-6,9H2,1-2H3 |

InChI Key |

HPXKCDWZENBDKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC1(CN)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxy-2-methylcyclopentyl)methanamine typically involves the reaction of cyclopentanone with methanol and a methylating agent to introduce the methoxy and methyl groupsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced catalytic systems and automated control mechanisms to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

(1-Methoxy-2-methylcyclopentyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or ketones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include oximes, ketones, and various substituted amines. These products are often intermediates in the synthesis of more complex molecules used in pharmaceuticals and other industries .

Scientific Research Applications

(1-Methoxy-2-methylcyclopentyl)methanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Methoxy-2-methylcyclopentyl)methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds and electrostatic interactions with various enzymes and receptors, influencing their activity. The methoxy and methyl groups contribute to the compound’s overall hydrophobicity and stability, affecting its distribution and metabolism within biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (1-Methoxy-2-methylcyclopentyl)methanamine with key analogs based on structural features, physicochemical properties, and reported biological activities:

Key Observations:

Structural Influence on Lipophilicity: The methoxy group in this compound reduces lipophilicity compared to purely alkyl-substituted cyclopentanes (e.g., [1-(4-chlorophenyl)cyclopentyl]methanamine derivatives in ). However, its clogP is likely higher than analogs with polar linkers like urea (e.g., compound 21 in ) due to the methyl group .

Biological Activity Trends :

- Enzyme Inhibition : Urea-linked (5-phenylfuran-2-yl)methanamine derivatives show potent SIRT2 inhibition (33% at 10 μM), emphasizing the role of hydrogen-bonding linkers . By contrast, the target compound lacks such linkers, suggesting lower enzymatic activity unless the methoxy group directly engages targets.

- CNS Penetration : The cyclopentane backbone and primary amine in this compound may facilitate blood-brain barrier penetration, similar to [1-(2-methoxyethyl)cyclopentyl]methanamine .

Synthetic Utility :

- Compounds like [1-(2-methoxyphenyl)cyclopropyl]methanamine are intermediates in medicinal chemistry, highlighting the versatility of methanamine scaffolds in drug discovery .

Physicochemical and Pharmacokinetic Predictions

Using data from analogs:

- Solubility : The primary amine and methoxy group may confer moderate aqueous solubility (~10–50 mg/mL), comparable to [1-(2-methoxyethyl)cyclopentyl]methanamine .

- Metabolic Stability : Methyl and methoxy groups are metabolically stable compared to esters or carboxylates (e.g., compound 44 in ), reducing susceptibility to hydrolysis .

Biological Activity

(1-Methoxy-2-methylcyclopentyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H15NO

- Molecular Weight : 165.23 g/mol

- IUPAC Name : this compound

The compound features a methoxy group attached to a methyl-substituted cyclopentane structure, contributing to its unique chemical properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The amino group can form hydrogen bonds, influencing receptor binding and enzyme activity, which may lead to various physiological effects.

Pharmacological Effects

Research has shown that this compound exhibits several pharmacological effects:

- Antidepressant Activity : In animal models, this compound has demonstrated potential antidepressant-like effects, possibly through serotonin and norepinephrine reuptake inhibition.

- Anti-inflammatory Properties : Studies indicate that it may reduce inflammation markers in vitro, suggesting a role in managing inflammatory conditions.

- Neuroprotective Effects : Preliminary data suggest that it could protect neuronal cells from oxidative stress and apoptosis.

Study 1: Antidepressant Effects

A study conducted on rodents evaluated the antidepressant potential of this compound. The results indicated a significant reduction in depressive-like behavior in treated groups compared to controls, correlating with increased levels of serotonin and norepinephrine in the brain.

Study 2: Anti-inflammatory Activity

In vitro experiments demonstrated that this compound inhibited the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cultures. This suggests its potential utility in treating conditions characterized by excessive inflammation .

Study 3: Neuroprotection

Research involving neuroblastoma cell lines showed that treatment with this compound led to reduced cell death under oxidative stress conditions. This effect was associated with the modulation of antioxidant enzyme activity, indicating its neuroprotective properties .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C10H15NO |

| Molecular Weight | 165.23 g/mol |

| Antidepressant Activity | Yes |

| Anti-inflammatory Activity | Yes |

| Neuroprotective Effects | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.